

## Investigating Potential Off-Target Effects of Laduviglusib: A Comparative Guide

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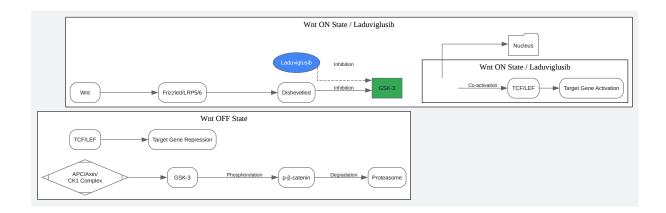
For Researchers, Scientists, and Drug Development Professionals

**Laduviglusib** (also known as CHIR-99021) is a potent and highly selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme implicated in a multitude of cellular processes, including Wnt/ $\beta$ -catenin signaling, glycogen metabolism, and cellular proliferation. Its high specificity for GSK-3 $\alpha$  and GSK-3 $\beta$  isoforms has positioned it as a valuable tool in basic research and a potential therapeutic agent. However, a thorough understanding of any potential off-target effects is crucial for its application in both research and clinical settings. This guide provides a comparative analysis of **Laduviglusib**'s off-target profile against other GSK-3 inhibitors, supported by available experimental data.

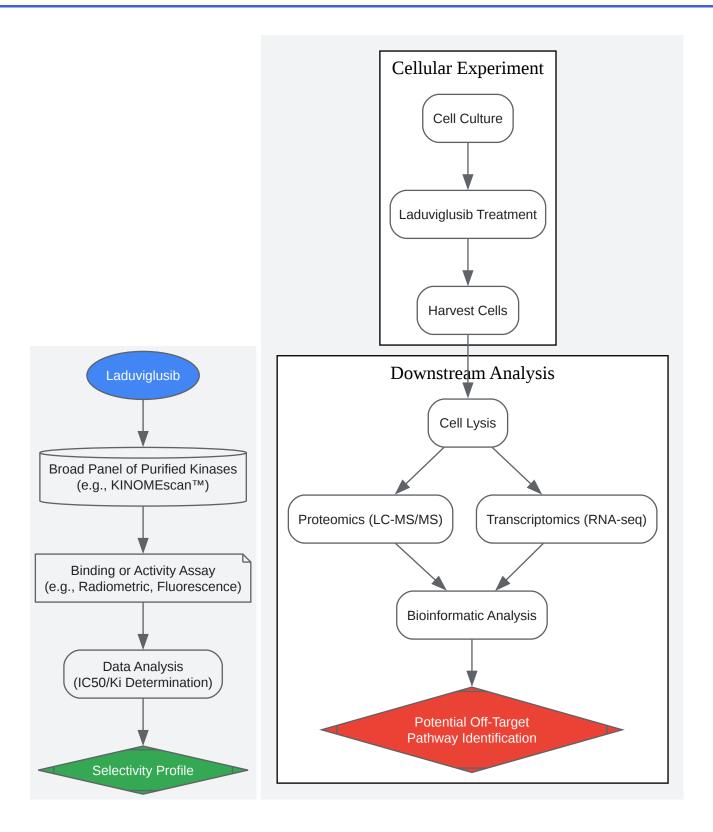
## **On-Target Activity and Signaling Pathway**

**Laduviglusib** is an ATP-competitive inhibitor of GSK-3 $\alpha$  and GSK-3 $\beta$  with high potency. By inhibiting GSK-3, **Laduviglusib** effectively activates the canonical Wnt/ $\beta$ -catenin signaling pathway. In the absence of Wnt signaling, GSK-3 phosphorylates  $\beta$ -catenin, marking it for ubiquitination and subsequent proteasomal degradation. **Laduviglusib**'s inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and nuclear translocation of  $\beta$ -catenin, where it activates target gene expression.









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